molecular formula C12H13N7O3 B7738913 (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(pyridin-3-ylmethylene)propanehydrazide

(E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(pyridin-3-ylmethylene)propanehydrazide

Cat. No.: B7738913
M. Wt: 303.28 g/mol
InChI Key: PJHCSKGTBUPSIK-MKMNVTDBSA-N
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Description

(E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N’-(pyridin-3-ylmethylene)propanehydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a triazine ring, a pyridine ring, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N’-(pyridin-3-ylmethylene)propanehydrazide typically involves a multi-step process:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Hydrazide Moiety: The hydrazide group is introduced through a reaction with hydrazine derivatives.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the triazine-hydrazide intermediate.

    Final Coupling Reaction: The final step involves the condensation of the pyridine ring with the triazine-hydrazide intermediate under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of partially reduced intermediates.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the hydrazide moiety.

    Reduction Products: Partially reduced triazine intermediates.

    Substitution Products: Various substituted derivatives of the pyridine ring.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential as an antimicrobial agent due to its unique structure.
  • Explored for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Potential applications in drug development, particularly as a lead compound for designing new therapeutic agents.
  • Studied for its potential anti-cancer properties.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N’-(pyridin-3-ylmethylene)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazine and pyridine rings play a crucial role in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and other non-covalent interactions. The hydrazide moiety may also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

    (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N’-(pyridin-2-ylmethylene)propanehydrazide: Similar structure but with a pyridine ring at a different position.

    (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N’-(pyridin-4-ylmethylene)propanehydrazide: Similar structure but with a pyridine ring at a different position.

Uniqueness: The uniqueness of (E)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N’-(pyridin-3-ylmethylene)propanehydrazide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-pyridin-3-ylmethylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O3/c1-7(15-9-11(21)16-12(22)19-17-9)10(20)18-14-6-8-3-2-4-13-5-8/h2-7H,1H3,(H,15,17)(H,18,20)(H2,16,19,21,22)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHCSKGTBUPSIK-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CN=CC=C1)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CN=CC=C1)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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